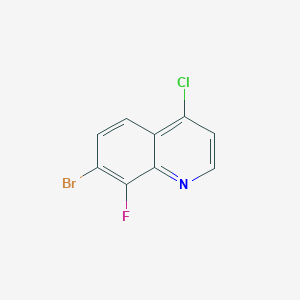

7-Bromo-4-chloro-8-fluoroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-chloro-8-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-6-2-1-5-7(11)3-4-13-9(5)8(6)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCALJIQMKMACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=CC(=C21)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-4-chloro-8-fluoroquinoline: Properties, Synthesis, and Potential Applications

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2][3] This technical guide provides a comprehensive examination of 7-Bromo-4-chloro-8-fluoroquinoline, a halogenated derivative with significant potential as a versatile intermediate in drug discovery and organic synthesis. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes known properties with predictive analysis based on well-established principles of quinoline chemistry. We will delve into its chemical and physical characteristics, propose plausible synthetic routes, explore its expected reactivity, and discuss its potential applications, particularly in the development of novel therapeutic agents. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities.

Introduction to the Quinoline Core in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a fundamental motif in a multitude of natural products and synthetic pharmaceuticals.[4] Its derivatives have demonstrated a remarkable spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][5] The strategic placement of various substituents on the quinoline nucleus allows for the fine-tuning of its physicochemical and pharmacological profiles. The introduction of halogen atoms, in particular, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This compound presents a unique combination of halogen substituents, each offering distinct opportunities for synthetic elaboration and potential modulation of biological activity.

Physicochemical and Spectroscopic Properties

Detailed experimental data for this compound is limited. However, based on its structure and data from chemical suppliers and databases, we can summarize its core properties and predict its spectroscopic characteristics.

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 2111439-88-2 | |

| Molecular Formula | C₉H₄BrClFN | |

| Molecular Weight | 260.49 g/mol | |

| IUPAC Name | This compound |

Predicted Physicochemical Data

The following properties are computed and provide an estimation of the compound's behavior.

| Property | Predicted Value | Source |

| XLogP3 | 3.7 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 0 | |

| Topological Polar Surface Area | 12.9 Ų |

Predicted Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the electron-withdrawing effects of the halogen substituents and the nitrogen atom in the quinoline ring.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the quinoline core. The positions of these signals will be dictated by the substitution pattern.

-

Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak [M]⁺ would be observed as a cluster of peaks due to the isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). The relative abundances of these isotopic peaks can be a powerful tool for structural confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic quinoline system.

Synthesis and Reactivity

A definitive, published synthetic protocol for this compound is not currently available. However, a plausible synthetic strategy can be devised based on established methodologies for the preparation of substituted quinolines.

Proposed Synthetic Pathway

A logical approach would involve a multi-step synthesis commencing with a suitably substituted aniline, followed by the construction of the quinoline core and subsequent halogenation steps. A potential route is outlined below.

Caption: A plausible synthetic workflow for this compound.

Step 1: Gould-Jacobs Reaction: This well-established reaction is a reliable method for constructing the 4-hydroxyquinoline core from an appropriately substituted aniline and a malonic ester derivative.[2]

Step 2: Chlorination: The resulting 4-hydroxyquinoline can be converted to the 4-chloro derivative using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).[2]

Step 3: Regioselective Bromination: The final step would involve the introduction of a bromine atom at the 7-position. The regioselectivity of this bromination would be influenced by the directing effects of the existing substituents on the quinoline ring.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the two distinct halogen substituents on the quinoline ring.

-

Nucleophilic Aromatic Substitution (SNAr) at C4: The chloro group at the 4-position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. This allows for the displacement of the chloride by a variety of nucleophiles, such as amines, alcohols, and thiols, providing a straightforward method for introducing diverse functional groups.[6]

-

Metal-Catalyzed Cross-Coupling at C7: The bromo substituent at the 7-position is an excellent handle for palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of a wide range of derivatives.[6]

Caption: Key reactivity sites of this compound.

Potential Applications in Drug Development

While direct biological studies on this compound are not widely reported, its structural features suggest significant potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

Anticancer Potential

The quinoline scaffold is a key component of several approved and investigational anticancer drugs.[2] The ability to functionalize both the 4- and 7-positions of this compound allows for the synthesis of diverse compound libraries for screening against various cancer cell lines. Derivatives of 4-aminoquinolines, which can be readily synthesized from the 4-chloro precursor, have shown cytotoxic effects against numerous cancer cell types.[1]

Antimicrobial Potential

Fluoroquinolones are a well-known class of broad-spectrum antibiotics.[7] Although this compound is not a classic fluoroquinolone, its quinoline core is a critical pharmacophore. The introduction of various side chains, particularly at the 7-position, is a common strategy in the development of new quinolone-based antibacterial agents.[6][7] Therefore, this compound serves as a valuable starting material for the synthesis of novel antimicrobial candidates.

Experimental Protocols for Analogous Compounds

The following protocols for a structurally related compound, 7-Bromo-4-chloro-8-methylquinoline, can serve as a valuable starting point for the synthesis and derivatization of this compound. These are generalized procedures and may require optimization for the specific substrate.

Protocol: Synthesis of 4-Amino-7-bromo-8-methylquinoline Derivatives (via SNAr)

This protocol describes the nucleophilic aromatic substitution of the 4-chloro group with an amine.[6]

Materials:

-

7-Bromo-4-chloro-8-methylquinoline

-

Desired primary or secondary amine (e.g., aniline, piperidine)

-

Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

-

Base (optional, e.g., potassium carbonate, triethylamine)

Procedure:

-

In a round-bottom flask, dissolve 7-Bromo-4-chloro-8-methylquinoline (1 equivalent) in the chosen solvent.

-

Add the desired amine (1.1-2 equivalents).

-

If necessary, add a base (1.5 equivalents).

-

Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash it with a cold solvent.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-7-bromo-8-methylquinoline derivative.[6]

Protocol: Synthesis of 7-Aryl-4-chloro-8-methylquinoline Derivatives (via Suzuki-Miyaura Cross-Coupling)

This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling of the 7-bromo group with an arylboronic acid.[6]

Materials:

-

7-Bromo-4-chloro-8-methylquinoline

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent system (e.g., toluene/ethanol/water, dioxane/water)

Procedure:

-

To a degassed reaction vessel, add 7-bromo-4-chloro-8-methylquinoline (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 120°C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-4-chloro-8-methylquinoline derivative.[6]

Conclusion

This compound is a promising, yet underexplored, heterocyclic compound. Its strategic halogenation provides two distinct and reactive sites for synthetic modification, making it a highly valuable building block for the creation of diverse chemical libraries. While specific experimental data remains to be fully elucidated, the foundational principles of quinoline chemistry strongly suggest its utility in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This guide provides a solid framework for researchers to begin exploring the potential of this versatile scaffold, offering predictive insights and established methodologies for analogous systems to accelerate future discovery efforts.

References

-

Al-Trawneh, A. M., et al. (2014). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 19(9), 13393-13409. [Link]

-

Ansari, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]

-

Al-Trawneh, A. M., et al. (2014). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 7-Bromo-4-chloro-8-fluoroquinoline: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 7-Bromo-4-chloro-8-fluoroquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry. While specific experimental data for this compound is limited, this document synthesizes information from closely related analogues to offer valuable insights for its synthesis and use in research and drug development.

Chemical Structure and Nomenclature

This compound is a tricyclic heterocyclic compound with the molecular formula C₉H₄BrClFN.[1] Its structure features a quinoline core substituted with a bromine atom at the 7-position, a chlorine atom at the 4-position, and a fluorine atom at the 8-position.

Chemical Structure:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 7-Bromo-8-fluoro-4-hydroxyquinoline (via Gould-Jacobs Reaction)

The initial and crucial step is the construction of the quinoline skeleton. The Gould-Jacobs reaction is a well-established and reliable method for synthesizing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.

-

Rationale: This reaction proceeds through an initial condensation to form an anilinomethylenemalonate intermediate, which then undergoes thermal cyclization to yield the 4-hydroxyquinoline ring system. The choice of a high-boiling point solvent is critical for achieving the necessary temperature for efficient cyclization.

-

Methodology:

-

A mixture of 2-fluoro-3-bromoaniline (1 equivalent) and a slight molar excess of diethyl ethoxymethylenemalonate is heated, typically in the range of 100-140°C, to facilitate the initial condensation reaction and formation of the anilinomethylenemalonate intermediate.

-

This intermediate is then added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A, and heated to approximately 250°C to induce thermal cyclization.

-

The resulting ethyl 7-bromo-8-fluoro-4-hydroxyquinoline-3-carboxylate is then subjected to saponification with an aqueous solution of sodium hydroxide.

-

Subsequent acidification will yield the corresponding carboxylic acid, which can be decarboxylated upon heating to afford the desired 7-Bromo-8-fluoro-4-hydroxyquinoline.

-

Step 2: Synthesis of this compound (Chlorination)

The conversion of the 4-hydroxyl group to a more reactive chloro group is a standard transformation in quinoline chemistry, enabling further functionalization.

-

Rationale: Phosphorus oxychloride (POCl₃) is a common and effective reagent for this type of chlorination. The reaction likely proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

-

Methodology:

-

7-Bromo-8-fluoro-4-hydroxyquinoline (1 equivalent) is treated with an excess of phosphorus oxychloride (POCl₃).

-

The reaction mixture is heated under reflux for a period sufficient to ensure complete conversion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously poured onto crushed ice and neutralized with a suitable base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization or column chromatography.

-

Step 3: Synthesis of this compound (Regioselective Bromination)

An alternative to starting with 2-fluoro-3-bromoaniline would be to introduce the bromine at a later stage. However, the directing effects of the existing substituents in the proposed starting material are likely to provide better regiocontrol.

If starting from an 8-fluoro-4-chloroquinoline, a regioselective bromination at the 7-position would be required.

-

Rationale: The regioselectivity of electrophilic bromination on the quinoline ring is governed by the directing effects of the existing substituents. The fluorine at the 8-position is an ortho, para-director, and the chloro group at the 4-position is also an ortho, para-director, although deactivating. The pyridine ring is generally deactivated towards electrophilic substitution. Therefore, electrophilic attack is favored on the carbocyclic ring.

-

Methodology:

-

4-Chloro-8-fluoroquinoline is dissolved in a suitable solvent, such as concentrated sulfuric acid or acetic acid.

-

A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise at a controlled temperature.

-

The reaction is stirred until completion, as monitored by TLC or GC-MS.

-

The reaction mixture is then carefully poured into an ice-water mixture and neutralized to precipitate the product.

-

The crude product is collected, washed, and purified as described previously.

-

Applications in Research and Drug Development

The this compound scaffold is a promising starting point for the synthesis of novel therapeutic agents due to the versatile reactivity of its halogen substituents. The quinoline core itself is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.

A Versatile Intermediate for Chemical Synthesis

The differential reactivity of the chloro and bromo substituents allows for selective and sequential functionalization of the quinoline ring.

-

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The electron-withdrawing nature of the quinoline nitrogen activates the 4-position towards nucleophilic attack. This allows for the displacement of the chloro group by a variety of nucleophiles, such as amines, alcohols, and thiols, to generate diverse libraries of 4-substituted quinoline derivatives.

-

Palladium-Catalyzed Cross-Coupling Reactions at the C7-Position: The bromo group at the 7-position is an excellent handle for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), Heck (with alkenes), and Buchwald-Hartwig (with amines) reactions. These reactions enable the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position.

Caption: Reactivity and functionalization potential of this compound.

Potential as an Anticancer Agent

The quinoline scaffold is present in several approved anticancer drugs. Derivatives of 7-chloroquinoline have been investigated as inhibitors of various signaling pathways crucial for cancer cell proliferation and survival. The strategic placement of substituents on the quinoline ring can lead to potent and selective inhibitors of key protein kinases. While the specific biological targets of this compound derivatives are yet to be elucidated, the core structure suggests potential for targeting pathways such as:

-

Epidermal Growth Factor Receptor (EGFR) Signaling

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

-

PI3K/Akt/mTOR Signaling

Potential as an Antimicrobial Agent

Fluoroquinolones are a well-established class of broad-spectrum antibiotics. [2]Although this compound is not itself a classic fluoroquinolone (which typically possess a carboxylic acid at the 3-position and a substituent at the 1-position), its quinoline core with fluorine substitution suggests that its derivatives could be explored for antibacterial or antifungal activity. The development of novel antimicrobial agents is of critical importance in the face of growing antibiotic resistance.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. While specific experimental data for this molecule is currently limited, a robust synthetic strategy can be proposed based on well-established chemical transformations. The differential reactivity of its halogen substituents offers a platform for the creation of diverse chemical libraries for screening against various biological targets. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its potential as a scaffold for the development of novel anticancer and antimicrobial agents.

References

-

PubChem. 7-Bromo-4-chloro-8-fluoroquinolin-3-amine. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 7-Bromo-4-chloro-6,8-difluoro-2-methylquinoline. National Center for Biotechnology Information. [Link]

-

Lead Sciences. 7-Bromo-4-chloro-8-fluoroquinazoline. [Link]

-

PubChem. 7-Bromo-4-chloro-8-fluoro-6-methoxyquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. 7-Bromo-4-chloro-6,8-difluoro-3-nitroquinoline. National Center for Biotechnology Information. [Link]

-

Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. [Link]

-

PubChem. 7-Bromo-4-chloro-2-cyclopentyl-8-methylquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. 7-Bromo-4-chloro-8-fluoro-1-hydroxyquinolin-1-ium. National Center for Biotechnology Information. [Link]

-

MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]

-

PubChem. 7-Bromo-4-chloro-6-fluoroquinoline. National Center for Biotechnology Information. [Link]

-

CP Lab Safety. This compound, 95% Purity. [Link]

-

PubChem. 7-Bromo-8-chloro-3-iodoquinoline. National Center for Biotechnology Information. [Link]

-

PubMed Central. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-fluoroquinoline: Key Intermediates and Strategic Pathways

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 7-Bromo-4-chloro-8-fluoroquinoline, a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The strategic placement of three distinct halogen atoms on the quinoline scaffold offers a versatile platform for the development of novel therapeutic agents through various cross-coupling and nucleophilic substitution reactions. This document will delve into the key intermediates, reaction mechanisms, and detailed experimental protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A direct, one-pot synthesis of this compound is challenging due to the specific substitution pattern. A logical retrosynthetic analysis suggests a multi-step approach commencing with a suitably substituted aniline precursor. The core of the strategy involves the initial construction of the quinoline ring system, followed by sequential halogenation steps. A plausible and efficient pathway is outlined below, prioritizing regioselectivity and the use of well-established chemical transformations.

The proposed synthesis initiates with the preparation of the key starting material, 2-bromo-5-fluoroaniline. This is followed by the construction of the 8-fluoroquinolin-4-ol core, which is then subjected to chlorination and subsequent bromination to yield the target molecule.

Caption: Retrosynthetic analysis of this compound.

Key Intermediate 1: 2-Bromo-5-fluoroaniline

The synthesis of the target quinoline derivative begins with the preparation of the crucial starting material, 2-bromo-5-fluoroaniline. This intermediate can be synthesized from commercially available precursors, such as 2-bromo-5-fluoronitrobenzene, through a reduction reaction.

Synthesis of 2-Bromo-5-fluoroaniline

A common and effective method for the synthesis of 2-bromo-5-fluoroaniline is the reduction of 2-bromo-5-fluoronitrobenzene.[1][2][3] This transformation can be achieved using various reducing agents, including iron powder in acetic acid or catalytic hydrogenation.[1][3]

Reaction Scheme:

Experimental Protocol: Reduction of 2-bromo-5-fluoronitrobenzene with Iron Powder

-

To a solution of 1-bromo-4-fluoro-2-nitrobenzene (1 equivalent) in a mixture of acetic acid and ethanol, add iron powder (excess) in one portion at room temperature.[1]

-

Bubble nitrogen gas through the mixture for 5 minutes, and then heat the mixture to reflux for 2 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between an aqueous solution of sodium hydroxide (10N) and diethyl ether.[1]

-

Separate the organic layer, wash with water and brine, and dry over magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain 2-bromo-5-fluoroaniline, which can be used in the next step without further purification.[1]

Key Intermediate 2: 8-Fluoroquinolin-4-ol

With 2-bromo-5-fluoroaniline in hand, the next critical step is the construction of the quinoline core. The Gould-Jacobs reaction is a well-established and versatile method for synthesizing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (EMME).[4][5]

Gould-Jacobs Reaction for 8-Fluoroquinolin-4-ol Synthesis

In this step, 2-bromo-5-fluoroaniline is condensed with EMME to form an anilinomethylenemalonate intermediate. This intermediate is then cyclized at high temperature to yield the corresponding ethyl 4-hydroxy-8-fluoroquinoline-3-carboxylate. Subsequent saponification and decarboxylation afford the desired 8-fluoroquinolin-4-ol.

Caption: Gould-Jacobs reaction workflow for 8-fluoroquinolin-4-ol synthesis.

Experimental Protocol: Synthesis of 8-Fluoroquinolin-4-ol

-

A mixture of 2-bromo-5-fluoroaniline (1 equivalent) and a slight excess of diethyl ethoxymethylenemalonate is heated at 100-140°C to form the anilinomethylenemalonate intermediate.[4]

-

The intermediate is then cyclized in a high-boiling point solvent, such as diphenyl ether, at approximately 250°C.[4]

-

The resulting ethyl 4-hydroxy-8-fluoroquinoline-3-carboxylate is saponified using an aqueous solution of sodium hydroxide.

-

Acidification of the reaction mixture yields the corresponding carboxylic acid, which is then decarboxylated by heating to afford 8-fluoroquinolin-4-ol.[4]

Key Intermediate 3: 4-Chloro-8-fluoroquinoline

The hydroxyl group at the 4-position of the quinoline ring is a versatile handle for further functionalization. To introduce the desired chloro substituent, 8-fluoroquinolin-4-ol is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[4][6]

Chlorination of 8-Fluoroquinolin-4-ol

This reaction proceeds via the conversion of the 4-hydroxy group into a better leaving group, which is then displaced by a chloride ion.

Reaction Scheme:

Experimental Protocol: Synthesis of 4-Chloro-8-fluoroquinoline

-

A mixture of 8-fluoroquinolin-4-ol (1 equivalent) and an excess of phosphorus oxychloride (POCl₃) is heated at reflux.[4]

-

The reaction progress is monitored by TLC.

-

Upon completion, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is cautiously poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonia solution).

-

The resulting precipitate is filtered, washed with water, and dried to yield 4-chloro-8-fluoroquinoline.

Final Product: this compound

The final step in the synthesis is the regioselective introduction of a bromine atom at the 7-position of the quinoline ring. This is achieved through an electrophilic aromatic substitution reaction. The directing effects of the existing substituents on the quinoline ring will influence the position of bromination.

Regioselective Bromination

Reaction Scheme:

Experimental Protocol: Synthesis of this compound

-

To a solution of 4-chloro-8-fluoroquinoline (1 equivalent) in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add a brominating agent such as N-bromosuccinimide (NBS) or bromine.

-

The reaction may be carried out at room temperature or with gentle heating, and potentially with the addition of a catalyst such as iron(III) bromide.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate to remove any excess bromine, followed by washing with a basic solution to neutralize any acidic byproducts.

-

The organic layer is then dried and concentrated, and the crude product is purified by column chromatography or recrystallization to afford this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for analogous transformations described in the literature. These values can serve as a benchmark for the synthesis of this compound.

| Reaction Step | Key Reagents | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |

| Reduction of Nitroarene | Fe / Acetic Acid | Reflux | 2 - 4 | >90 |

| Gould-Jacobs Cyclization | Diphenyl ether | ~250 | 0.5 - 2 | 60 - 80 |

| Chlorination | POCl₃ | Reflux | 2 - 6 | 70 - 90 |

| Bromination | NBS / Acetic Acid | 25 - 80 | 4 - 12 | 50 - 70 |

Conclusion

The synthesis of this compound can be effectively achieved through a multi-step sequence involving key intermediates such as 2-bromo-5-fluoroaniline, 8-fluoroquinolin-4-ol, and 4-chloro-8-fluoroquinoline. By employing well-established reactions like the Gould-Jacobs synthesis and standard halogenation protocols, researchers can access this highly functionalized quinoline scaffold. The insights and detailed protocols provided in this guide are intended to facilitate the successful synthesis of this and related compounds, thereby accelerating research and development in the field of medicinal chemistry.

References

- BenchChem. (2025). Vilsmeier-Haack Reaction for Quinoline Synthesis.

- Larock, R. C., & Yum, E. K. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron.

- BenchChem. (2025).

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

- DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.

- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Scribd. (n.d.). Quinoline Synthesis.

- MDPI. (n.d.).

- International Journal of Chemical Studies. (2021).

- ChemicalBook. (n.d.). 2-Bromo-5-fluoroaniline synthesis.

- International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.

- BenchChem. (n.d.). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Bromo-5-fluoroaniline Synthesis Routes for Enhanced Efficiency.

- RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.

- Google Patents. (n.d.).

- Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics.

- BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline.

- ChemicalBook. (n.d.). CHLOROQUINE synthesis.

Sources

- 1. 2-Bromo-5-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 2. CN102875389A - Preparation method of 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 6. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

Topic: Potential Therapeutic Targets for 7-Bromo-4-chloro-8-fluoroquinoline

An In-Depth Technical Guide for Researchers

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of compounds with diverse and potent biological activities.[1][2] The specific compound, 7-Bromo-4-chloro-8-fluoroquinoline, represents a synthetically versatile yet underexplored molecule.[3] Its unique halogenation pattern—featuring bromine, chlorine, and fluorine at strategic positions—suggests a high potential for targeted biological interactions and opens avenues for novel therapeutic development.[4][5] This guide provides a comprehensive analysis of the most probable therapeutic targets for this compound, grounded in the extensive literature on related quinoline derivatives. We will explore its potential in oncology and infectious disease, detail robust experimental workflows for target validation, and provide the scientific rationale to empower researchers in their drug discovery efforts.

The Strategic Importance of the Halogenated Quinoline Core

The therapeutic potential of a quinoline derivative is profoundly influenced by the nature and position of its substituents. The subject of this guide, this compound, possesses a compelling substitution pattern:

-

Quinoline Nucleus: A bicyclic aromatic heterocycle that serves as a versatile scaffold for interacting with various biological macromolecules.[6]

-

4-Chloro Position: This position is highly reactive to nucleophilic substitution, making it an ideal handle for synthetic elaboration to generate diverse chemical libraries and optimize target binding.[1]

-

7-Bromo Position: The bromine atom can participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding. Its presence also modulates the electronic properties of the ring system and can be utilized in cross-coupling reactions for further derivatization.

-

8-Fluoro Position: The highly electronegative fluorine atom can drastically alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and pKa, thereby influencing its pharmacokinetic and pharmacodynamic profile.[5]

This unique combination suggests that this compound is pre-disposed for high-affinity interactions with specific biological targets, which we will now explore in detail.

Primary Therapeutic Arena: Oncology

The fight against cancer is a primary area where quinoline derivatives have shown immense promise.[2][7] The cytotoxic potential of these compounds often stems from their ability to interfere with fundamental cellular processes that are dysregulated in cancer, such as cell signaling, proliferation, and DNA maintenance.

Target Class: Protein Kinases

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. Quinoline-based molecules have emerged as potent kinase inhibitors, with several approved drugs used in clinical oncology.[8]

Plausible Kinase Targets:

-

Receptor Tyrosine Kinases (RTKs):

-

EGFR (Epidermal Growth Factor Receptor): Overexpressed in many solid tumors, driving proliferation and survival.

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the process of new blood vessel formation that tumors require to grow.[1]

-

-

Non-Receptor Tyrosine Kinases:

-

Src Family Kinases: Involved in cell motility, adhesion, and invasion.

-

-

Serine/Threonine Kinases:

The planar quinoline ring can effectively function as a scaffold to mimic the adenine region of ATP, enabling it to competitively bind within the kinase catalytic site. The specific halogen substituents on this compound would then form key interactions with adjacent amino acid residues, determining the potency and selectivity of inhibition.

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

Target Class: DNA Topoisomerases

DNA topoisomerases are vital enzymes that resolve topological challenges in DNA during replication, transcription, and repair. By inhibiting these enzymes, a compound can introduce lethal DNA strand breaks, triggering apoptosis specifically in rapidly dividing cancer cells.[10] Fluoroquinolones, a related class, are well-documented inhibitors of eukaryotic topoisomerase II.[10][11]

-

Topoisomerase I (Topo I): Creates single-strand breaks to relax DNA supercoiling. Quinoline-based compounds can stabilize the covalent Topo I-DNA cleavage complex, preventing re-ligation and leading to replication fork collapse.[12][13]

-

Topoisomerase II (Topo II): Introduces double-strand breaks to manage DNA tangles. Inhibition traps the enzyme in its cleavage complex, resulting in permanent, cytotoxic DNA damage.[10]

The planar quinoline system can intercalate into the DNA strand at the site of enzyme action, while the halogen substituents can form critical interactions with both the DNA and the enzyme, stabilizing the toxic ternary complex.

Caption: Mechanism of Topoisomerase II inhibition leading to apoptosis.

Secondary Therapeutic Arena: Infectious Diseases

The quinolone core is the foundation of the fluoroquinolone class of antibiotics, one of the most prescribed antibacterial families worldwide.[14] Their mechanism of action is exquisitely specific to prokaryotic enzymes, making them highly effective with generally low host toxicity.

Primary Bacterial Targets:

-

DNA Gyrase (GyrA, GyrB subunits): The primary target in many Gram-negative bacteria. This enzyme introduces negative supercoils into bacterial DNA, a process essential for DNA replication and transcription.

-

Topoisomerase IV (ParC, ParE subunits): The primary target in many Gram-positive bacteria. This enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication.

Quinolones function by converting these essential enzymes into toxic agents that fragment the bacterial chromosome.[14] The presence of fluorine at the C8 position, as in our lead compound, could potentially enhance activity against resistant bacteria.[15] The bromine and chlorine atoms further modulate the compound's antibacterial spectrum and potency.[16]

Experimental Validation Strategies

A logical, phased approach is required to validate the predicted therapeutic targets. The following protocols provide a self-validating framework for investigation.

Phase 1: Broad Spectrum Activity Screening

The initial step is to confirm the predicted biological activity in broad, cell-based assays.

Protocol 4.1.1: Cellular Cytotoxicity Screening (Oncology)

-

Cell Line Selection: Choose a panel of human cancer cell lines representing different tissues (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-cancerous control cell line (e.g., MRC-5 fibroblasts).

-

Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM). Add the compound to the cells and include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

-

Viability Assessment: Use a metabolic assay such as MTT or a luminescence-based assay like CellTiter-Glo® (Promega) to quantify cell viability.

-

Data Analysis: Plot cell viability against compound concentration and calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line. Significant potency and selectivity for cancer cells over normal cells warrants progression.

Protocol 4.1.2: Antimicrobial Susceptibility Testing

-

Strain Selection: Select a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species.

-

Broth Microdilution: In a 96-well plate, perform a two-fold serial dilution of the compound in appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized inoculum of each bacterial strain to the wells. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Phase 2: Specific Target Engagement & Mechanistic Assays

If Phase 1 results are promising, the next stage involves cell-free and cell-based assays to confirm direct interaction with the hypothesized molecular targets.

Caption: Experimental workflow for target validation of this compound.

Protocol 4.2.1: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

-

Rationale: This assay quantifies kinase activity by measuring the amount of ADP produced. A decrease in ADP indicates inhibition.

-

Reaction Setup: In a multi-well plate, combine the kinase of interest (e.g., EGFR, PI3K), its specific substrate, and ATP.

-

Compound Addition: Add varying concentrations of this compound. Include a "no inhibitor" positive control and a "no enzyme" negative control.

-

Kinase Reaction: Incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction.

-

-

Measurement: Read the luminescence signal on a plate reader. A lower signal corresponds to higher kinase inhibition.

-

Analysis: Calculate the IC₅₀ value for the compound against the specific kinase.

Protocol 4.2.2: Topoisomerase I DNA Relaxation Assay

-

Principle: Topo I relaxes supercoiled plasmid DNA. An inhibitor will prevent this relaxation.

-

Reaction: Combine supercoiled plasmid DNA (e.g., pBR322), human Topo I enzyme, and reaction buffer.

-

Inhibition: Add serial dilutions of the test compound. Use Camptothecin as a positive control.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding a stop buffer/loading dye (containing SDS and proteinase K).

-

Analysis via Gel Electrophoresis:

-

Run the samples on a 1% agarose gel.

-

Visualize the DNA bands under UV light after staining with ethidium bromide.

-

Interpretation: Supercoiled DNA (substrate) runs faster than relaxed DNA (product). An effective inhibitor will show a persistent band of supercoiled DNA at concentrations where the control lanes show fully relaxed DNA.

-

Summary and Future Directions

This compound is a molecule of significant therapeutic potential, primarily in the fields of oncology and infectious disease. Its halogenated quinoline structure strongly suggests activity against protein kinases , DNA topoisomerases (human and bacterial), and bacterial DNA gyrase .

The immediate path forward involves executing the proposed experimental workflows. A broad screening approach will quickly ascertain its cytotoxic and antimicrobial efficacy. Subsequent target-specific biochemical and cellular assays will then elucidate the precise mechanism of action. Should this compound prove to be a potent inhibitor of a high-value target, the reactive 4-chloro position provides a clear and direct path for medicinal chemistry optimization to enhance potency, selectivity, and drug-like properties, paving the way for a new class of targeted therapeutics.

References

- Benchchem. (n.d.). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.

- Cholewińska, P., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies.

- Huigens, R. W., III, et al. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis.

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.

- Du, Z., et al. (2019). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. PubMed.

- Drug repurposing of fluoroquinolones as anticancer agents in 2023. (2024). RSC Publishing.

- Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Deriv

- Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simul

- Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline.

- Kandler, N., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents.

- Pommier, Y. (2010). The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives.

- 2-(3-Bromophenyl)

- Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (n.d.). MDPI.

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Publishing.

- Chawla, P., et al. (2011). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study.

- Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Deriv

- 7-BROMO-4-CHLOROQUINOLINE. (n.d.).

- Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance.

- Review on recent development of quinoline for anticancer activities. (n.d.).

- Various therapeutic actions of quinolines. (n.d.).

- 7-Bromo-4-chloro-8-methylquinoline. (n.d.). Sigma-Aldrich.

- Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (n.d.). MDPI.

- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023).

- Fikroh, R. A., et al. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimethoxychalcone Against Breast Cancer (MCF-7) Cell Line.

- Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. (2022).

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025).

- Quinoline-chalcone hybrids as topoisomerase inhibitors. (n.d.).

- Quinine. (n.d.). Wikipedia.

- A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023).

- The Derivative Difluoroboranyl-Fluoroquinolone “7a” Generates Effective Inhibition Against the S. aureus Strain in a Murine Model of Acute Pneumonia. (2025).

- Hooper, D. C., & Wolfson, J. S. (1989). Fluoroquinolone antimicrobial agents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: A Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-fluoroquinoline

Foreword: The Quinoline Core in Modern Drug Discovery

The quinoline scaffold stands as a cornerstone in the edifice of medicinal chemistry. Its rigid, bicyclic aromatic structure provides a versatile framework for the spatial presentation of functional groups, enabling precise interactions with a multitude of biological targets. From the historical significance of quinine in combating malaria to the contemporary success of kinase inhibitors in oncology, quinoline derivatives have consistently proven their value as "privileged structures" in drug development. This guide delves into the synthesis of a specific, highly functionalized quinoline, 7-Bromo-4-chloro-8-fluoroquinoline, a compound poised for exploration in the ongoing quest for novel therapeutic agents. While a singular "discovery" paper for this exact molecule is not prominent in the literature, its existence and availability from chemical suppliers suggest its importance as a building block in synthetic and medicinal chemistry. This guide, therefore, presents a scientifically robust, plausible synthetic pathway, grounded in established and reliable chemical transformations.

Strategic Synthesis: A Multi-step Approach to a Highly Functionalized Quinoline

The construction of this compound necessitates a strategic, multi-step approach that sequentially introduces the desired halogen substituents onto the quinoline core. The logical and field-proven pathway involves the initial formation of the quinoline ring system, followed by targeted halogenation reactions.

Part 1: The Foundation - Synthesis of the Quinoline Core via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and highly effective method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[1][2] This reaction proceeds through a condensation to form an anilinomethylenemalonate intermediate, which then undergoes thermal cyclization.

Diagram 1: The Gould-Jacobs Reaction Workflow

Caption: A generalized workflow for the Gould-Jacobs reaction.

Experimental Protocol: Synthesis of 7-Bromo-8-fluoro-4-hydroxyquinoline

-

Step 1a: Synthesis of the Precursor - 2-Bromo-3-fluoroaniline. The starting material, 2-bromo-3-fluoroaniline, can be synthesized from 2-bromo-3-fluoronitrobenzene via reduction. A common method involves the use of a reducing agent such as sodium borohydride in the presence of a nickel(II) chloride catalyst.[3]

-

Step 1b: Condensation. In a round-bottom flask equipped with a reflux condenser, equimolar amounts of 2-bromo-3-fluoroaniline and diethyl ethoxymethylenemalonate are mixed. The mixture is heated at 130-150°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Step 1c: Thermal Cyclization. The resulting anilinomethylenemalonate intermediate is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, preheated to approximately 250°C. The reaction is maintained at this temperature for 15-30 minutes, during which the cyclization to 7-Bromo-8-fluoro-4-hydroxyquinoline occurs, often precipitating out of the hot solvent.

-

Step 1d: Isolation and Purification. After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to facilitate filtration. The solid product is collected by vacuum filtration, washed with hexane and then a suitable solvent like ethanol to remove impurities, and dried.

Part 2: Activation of the 4-Position - Chlorination

The hydroxyl group at the 4-position of the quinoline ring is a versatile handle for further functionalization. To introduce the desired chloro substituent, a chlorination reaction is performed, typically using phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of this compound

-

Reaction Setup. In a fume hood, 7-Bromo-8-fluoro-4-hydroxyquinoline is carefully added to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser.

-

Reaction Conditions. The mixture is heated to reflux (approximately 105-110°C) and maintained for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Work-up and Isolation. After cooling to room temperature, the reaction mixture is cautiously poured onto crushed ice with vigorous stirring to quench the excess POCl₃. The acidic solution is then neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide, until the pH is approximately 7-8. This will precipitate the crude product.

-

Purification. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Characterization and Data Summary

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Table 1: Expected Analytical Data for this compound

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons exhibiting characteristic chemical shifts and coupling constants consistent with the substituted quinoline ring structure. |

| ¹³C NMR | Resonances corresponding to the nine distinct carbon atoms in the molecule, with chemical shifts influenced by the halogen substituents. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of C₉H₄BrClFN. The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic quinoline system. |

Potential Applications in Drug Discovery: A Forward Look

The strategic placement of three distinct halogen atoms on the quinoline scaffold of this compound makes it a highly attractive building block for medicinal chemistry. The chloro group at the 4-position is particularly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of amine, alcohol, and thiol-containing fragments to explore structure-activity relationships (SAR). The bromo group at the 7-position can serve as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the introduction of aryl, heteroaryl, or other carbon-based substituents.[4] The fluorine atom at the 8-position can influence the molecule's electronic properties, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.

Diagram 2: Potential Signaling Pathway Inhibition

Caption: Potential inhibition of cancer-related signaling pathways.

Given the established anticancer activity of many substituted quinolines, it is plausible that derivatives of this compound could be investigated as inhibitors of key signaling pathways implicated in cancer, such as those involving the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the PI3K/Akt pathway.

Conclusion

While the formal "discovery" of this compound may not be documented in a single, seminal publication, its synthesis is readily achievable through a logical and well-precedented sequence of chemical reactions. This guide provides a comprehensive overview of a plausible and robust synthetic route, underscoring the power of established organic chemistry methodologies in constructing complex and highly functionalized molecules. The unique substitution pattern of this compound positions it as a valuable and versatile scaffold for the development of novel therapeutic agents, and it is anticipated that this compound will continue to be a valuable tool for researchers and scientists in the field of drug discovery.

References

-

Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. Available at: [Link].

-

Ningbo Inno Pharmchem Co., Ltd. (2023, October 26). The Synthesis and Importance of 2-Amino-3-fluorobenzoic Acid in Specialty Chemicals. Available at: [Link].

- Merck & Co., Inc. Gould-Jacobs Reaction. The Merck Index, 14th ed., 2006.

-

Wikipedia. Gould–Jacobs reaction. Available at: [Link].

-

PubChem. 7-Bromo-4-chloro-8-fluoroquinolin-3-amine. Available at: [Link].

-

PubChem. 7-Bromo-4-chloro-8-fluoro-6-methoxyquinoline. Available at: [Link].

-

PubChem. 7-Bromo-4-chloro-6,8-difluoro-2-methylquinoline. Available at: [Link].

-

PrepChem.com. Preparation of 8-hydroxyquinoline. Available at: [Link].

-

PubChem. This compound. Available at: [Link].

- Google Patents. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.

-

PubChem. 7-Bromo-4-chloro-6,8-difluoro-3-nitroquinoline. Available at: [Link].

-

ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Available at: [Link].

-

ResearchGate. Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Available at: [Link].

-

Patsnap. Method for synthesizing 7-bromo-6-chloro-4-quinazolinone. Available at: [Link].

-

Biotage. Gould Jacobs Quinoline forming reaction. Available at: [Link].

-

Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link].

- Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Available at: [Link].

Sources

Spectroscopic Analysis of 7-Bromo-4-chloro-8-fluoroquinoline: A Technical Examination

An Important Note on Data Availability: As of early 2026, a comprehensive search of publicly accessible scientific literature, chemical databases, and supplier technical specifications has revealed no available experimental spectroscopic data (NMR, IR, MS) for the target compound, 7-Bromo-4-chloro-8-fluoroquinoline. This guide will therefore address the expected spectroscopic characteristics of this molecule based on established principles and provide available data for a closely related analogue, 7-Bromo-4-chloroquinoline , to offer a comparative framework. This approach is intended to guide researchers in the potential characterization of this novel compound.

Introduction to this compound

This compound is a halogenated quinoline derivative. The quinoline scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous pharmaceuticals. The specific substitution pattern of this compound, featuring bromine, chlorine, and fluorine atoms, makes it a potentially valuable intermediate for the synthesis of novel bioactive molecules. The halogens can serve as handles for further chemical modifications, such as cross-coupling reactions or nucleophilic substitutions, allowing for the exploration of a diverse chemical space in drug discovery programs. The presence and position of the fluorine atom are of particular interest, as fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and bioavailability.

Predicted Spectroscopic Features of this compound

While experimental data is not available, we can predict the key features that would be expected in its NMR, IR, and MS spectra based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound would be the most powerful tool for its structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show four signals in the aromatic region. The protons on the quinoline ring system would exhibit characteristic chemical shifts and coupling patterns. The fluorine atom at position 8 would introduce additional complexity through heteronuclear coupling (J-coupling) to the nearby protons, most notably H-5 and H-6. This would result in a splitting of their signals, providing clear evidence for the fluorine's position.

-

¹³C NMR: The carbon NMR spectrum would display nine distinct signals for the nine carbon atoms in the quinoline core. The chemical shifts would be influenced by the electronegativity of the attached halogens. The carbon atom directly bonded to the fluorine (C-8) would show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of the C-F bond. Long-range couplings from the fluorine to other carbon atoms (²,³JCF) would also be expected, further aiding in the complete assignment of the carbon skeleton.

-

¹⁹F NMR: A proton-decoupled ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at position 8.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the vibrations of the quinoline ring system and the carbon-halogen bonds. Key expected absorptions include:

-

C=C and C=N stretching vibrations: In the 1600-1450 cm⁻¹ region, characteristic of the aromatic and heteroaromatic rings.

-

C-H stretching vibrations: Above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C-Cl, C-Br, and C-F stretching vibrations: These would appear in the fingerprint region (below 1400 cm⁻¹). The C-F stretch is typically found in the 1250-1000 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum would be expected to show a complex molecular ion peak cluster due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This would result in a characteristic pattern of peaks that could be used to confirm the elemental composition of the molecule.

-

Fragmentation: Fragmentation would likely involve the loss of halogen atoms and potentially the cleavage of the quinoline ring system. The fragmentation pattern would provide further structural information.

Spectroscopic Data for the Analogue: 7-Bromo-4-chloroquinoline

To provide a practical reference, the following section details the available spectroscopic information for 7-Bromo-4-chloroquinoline, a structurally similar compound lacking the fluorine atom at the 8-position.

Molecular Structure

Caption: Chemical structure of 7-Bromo-4-chloroquinoline.

¹H NMR Data (Predicted)

While a publicly available spectrum with peak assignments is scarce, the expected proton signals for 7-Bromo-4-chloroquinoline would be:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 8.8 - 8.6 | d |

| H-3 | 7.5 - 7.3 | d |

| H-5 | 8.2 - 8.0 | d |

| H-6 | 7.8 - 7.6 | dd |

| H-8 | 8.4 - 8.2 | d |

Note: These are predicted values and may vary depending on the solvent and experimental conditions. The absence of the 8-fluoro substituent would result in simpler splitting patterns for H-5 and H-6 compared to the target molecule.

Mass Spectrometry Data

The key feature in the mass spectrum of 7-Bromo-4-chloroquinoline is the isotopic pattern of the molecular ion.

| m/z | Relative Abundance | Isotopic Composition |

| 241 | ~75% | C₉H₅⁷⁹Br³⁵ClN |

| 243 | ~100% | C₉H₅⁸¹Br³⁵ClN + C₉H₅⁷⁹Br³⁷ClN |

| 245 | ~25% | C₉H₅⁸¹Br³⁷ClN |

Note: Relative abundances are approximate.

Experimental Protocols for Characterization

Should a researcher synthesize this compound, the following general protocols would be employed for its characterization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An APT or DEPT experiment can be run to aid in distinguishing between CH, CH₂, and CH₃ groups (though none are expected in the aromatic region of this molecule).

-

2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra to unambiguously assign all proton and carbon signals.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum.

Caption: General workflow for NMR-based structure elucidation.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI for LC-MS; or electron ionization - EI for GC-MS).

-

Mass Analysis: Acquire a full scan mass spectrum to determine the molecular weight and isotopic pattern.

-

Tandem MS (MS/MS): If further structural information is needed, perform a tandem MS experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Conclusion

While a definitive guide on the spectroscopic data of this compound cannot be presented due to the current lack of publicly available experimental data, this document provides a comprehensive overview of the expected spectral characteristics and a comparative analysis with a known analogue. The protocols and predictive information herein are intended to serve as a valuable resource for researchers working on the synthesis and characterization of this and other novel halogenated quinolines. The acquisition and publication of the experimental data for this compound would be a valuable contribution to the chemical science community.

References

- Note: As no direct experimental data was found for the target compound, this section is intentionally left blank. Should data become available in a peer-reviewed publication or database, it would be cited here.

Exploring the quinoline core as a privileged structure in medicinal chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The quinoline scaffold, a fused bicyclic heterocycle, stands as a testament to nature's ingenuity and a cornerstone of synthetic medicinal chemistry.[1] First isolated from coal tar in 1834, this versatile structure has been meticulously explored and functionalized by scientists, leading to a vast and diverse arsenal of therapeutic agents.[1] Quinoline and its derivatives are recognized as a "privileged scaffold" due to their ability to interact with a wide array of biological targets, resulting in a broad spectrum of pharmacological activities.[2][3][4] This guide provides a comprehensive exploration of the quinoline core, from its fundamental properties and synthesis to its multifaceted roles in treating human diseases, with a particular focus on its applications in oncology and infectious diseases.

Part 1: The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, possesses a unique combination of structural and electronic features that make it an exceptional pharmacophore.[5][6] Its rigid, planar structure provides a defined orientation for substituent groups to interact with biological targets, while the nitrogen atom imparts basicity and the capacity for hydrogen bonding.[2]

Physicochemical Properties and Their Implications in Drug Design

The physicochemical properties of quinoline can be finely tuned through substitution on the bicyclic ring system.[7] Quinoline itself is a colorless, hygroscopic liquid with a distinctive odor.[8] It is sparingly soluble in cold water but readily dissolves in hot water and most organic solvents.[8] The inherent aromaticity of the quinoline nucleus contributes to its stability and allows it to participate in π-π stacking interactions with biological macromolecules. The nitrogen atom in the pyridine ring is a weak base, allowing for the formation of salts which can improve solubility and bioavailability.[9]

The lipophilicity of quinoline derivatives, a critical parameter for membrane permeability and target engagement, can be modulated by the addition of various functional groups. This ability to systematically alter physicochemical properties is a key reason for the quinoline core's prevalence in drug discovery programs.[10]

Part 2: Synthetic Strategies for Quinoline Derivatives

The construction of the quinoline scaffold has been a subject of extensive research, leading to the development of numerous classical and modern synthetic methodologies.[9] The choice of synthetic route is often dictated by the desired substitution pattern on the quinoline ring.

Classical and Modern Synthetic Methods

Several named reactions have become standard procedures for quinoline synthesis:

-

Skraup Synthesis: This is one of the oldest and most well-known methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[11][12]

-

Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones to produce substituted quinolines.[11][13]

-

Friedländer Synthesis: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, yielding 2- and 3-substituted quinolines.[9][12]

-

Pfitzinger Synthesis: Isatin is reacted with a carbonyl compound in the presence of a base to form substituted quinoline-4-carboxylic acids.[9][12]

-

Combes Synthesis: Aniline is condensed with a β-diketone, followed by acid-catalyzed cyclization to yield 2,4-disubstituted quinolines.[11][12]

-

Conrad-Limpach-Knorr Synthesis: The reaction of anilines with β-ketoesters can lead to either 4-quinolones or 2-quinolones depending on the reaction temperature.[12]

In recent years, modern synthetic approaches, including transition metal-catalyzed reactions, microwave-assisted synthesis, and green chemistry protocols, have been developed to improve efficiency, yield, and environmental friendliness.[9][14]

Representative Synthetic Workflow: Friedländer Annulation

The Friedländer synthesis is a versatile method for preparing a wide range of substituted quinolines.

Caption: General workflow of the Friedländer quinoline synthesis.

Detailed Experimental Protocol: Synthesis of a 2-Substituted Quinoline via Friedländer Reaction

Objective: To synthesize 2-phenylquinoline from 2-aminobenzaldehyde and acetophenone.

Materials:

-

2-Aminobenzaldehyde (1.0 mmol)

-

Acetophenone (1.1 mmol)

-

Potassium hydroxide (KOH) (2.0 mmol)

-

Ethanol (10 mL)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a 50 mL round-bottom flask, add 2-aminobenzaldehyde (1.0 mmol) and acetophenone (1.1 mmol) in ethanol (10 mL).

-

Add potassium hydroxide (2.0 mmol) to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (50 mL) and stir.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and dry it under a vacuum.

-

Recrystallize the crude product from ethanol to obtain pure 2-phenylquinoline.

Part 3: Biological Activities and Mechanisms of Action

The quinoline scaffold is a key component in drugs targeting a wide range of diseases, including malaria, cancer, and bacterial infections.[5][10][15]

Antimalarial Activity: A Historical and Ongoing Battle

Quinine, a naturally occurring quinoline alkaloid, was the first effective treatment for malaria.[4][16] Synthetic quinoline-based antimalarials like chloroquine, mefloquine, and primaquine have been mainstays in malaria treatment for decades.[17][18]

Mechanism of Action in Plasmodium falciparum

The primary mechanism of action for many quinoline antimalarials involves the disruption of heme detoxification in the parasite's digestive vacuole.[17][19] During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme.[19] The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin.[20] Quinoline drugs, being weak bases, accumulate in the acidic digestive vacuole.[17][21] There, they are thought to cap the growing hemozoin crystal, preventing further polymerization.[20] The resulting buildup of free heme leads to oxidative stress and parasite death.[19][22]

Caption: Mechanism of action of quinoline antimalarials.

Anticancer Activity: Targeting Key Oncogenic Pathways

Quinoline derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[23][24] Their mechanisms of action are diverse, often involving the inhibition of protein kinases that are critical for cancer cell proliferation and survival.[25][26]

Kinase Inhibition

Many quinoline-based anticancer drugs are tyrosine kinase inhibitors (TKIs).[27] They target key signaling pathways that are often dysregulated in cancer, such as:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in various cancers. Quinoline-based inhibitors can block EGFR signaling, leading to decreased cell proliferation and survival.[25][27]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR signaling by quinoline derivatives can suppress angiogenesis, the formation of new blood vessels that tumors need to grow.[27]

-

c-Met: This receptor tyrosine kinase is implicated in tumor growth, invasion, and metastasis. Several quinoline-based inhibitors target c-Met.[27]

Other anticancer mechanisms of quinoline derivatives include topoisomerase inhibition and the induction of apoptosis through the generation of reactive oxygen species.[24]

Caption: Inhibition of the EGFR signaling pathway by a quinoline-based TKI.